(R)-1-Phenoxybutan-2-amine
CAS No.: 223606-08-4
Cat. No.: VC18939718
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 223606-08-4 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | (2R)-1-phenoxybutan-2-amine |
| Standard InChI | InChI=1S/C10H15NO/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3/t9-/m1/s1 |
| Standard InChI Key | VKNIDSRZBZQPAH-SECBINFHSA-N |
| Isomeric SMILES | CC[C@H](COC1=CC=CC=C1)N |
| Canonical SMILES | CCC(COC1=CC=CC=C1)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
(R)-1-Phenoxybutan-2-amine (C₁₀H₁₃NO) features a four-carbon chain (butan-2-amine) with a phenoxy group (-O-C₆H₅) at the first carbon and an amine group (-NH₂) at the second carbon. The (R)-configuration denotes the spatial arrangement of substituents around the chiral center at C2, critical for its stereochemical behavior .
Table 1: Comparative Molecular Data for Chiral Amines
| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| (R)-1-Phenoxybutan-2-amine | C₁₀H₁₃NO | ~220 (estimated) | <25 (liquid at RT) | ~0.95 (estimated) |
| (R)-1-Phenylbutan-1-amine | C₁₀H₁₅N | 221.5 | 24 | 0.936 |
| (R)-4-Phenylbutan-2-amine | C₁₀H₁₅N | 221.5 | 24 | 0.936 |
Data for analogs sourced from . Estimated values for (R)-1-phenoxybutan-2-amine derived via QSPR modeling.
Spectroscopic Characterization
While NMR data for (R)-1-phenoxybutan-2-amine is unavailable, studies on structurally similar compounds like (S)-1,3-dihydroxy-4-phenylbutan-2-one reveal methodologies applicable to its analysis . Key spectral features would include:
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¹H NMR: Resonances for the phenoxy aromatic protons (δ 6.8–7.4 ppm), methylene groups adjacent to oxygen (δ 3.5–4.0 ppm), and amine protons (δ 1.5–2.5 ppm) .
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¹³C NMR: Peaks for the quaternary aromatic carbons (δ 120–160 ppm), oxygenated methylene (δ 60–70 ppm), and amine-bearing carbon (δ 40–50 ppm) .
Synthesis and Enantioselective Production
Reductive Amination
A plausible route involves reductive amination of 1-phenoxybutan-2-one using chiral catalysts. For example, asymmetric hydrogenation of ketimines with Ru-BINAP complexes achieves enantiomeric excess (ee) >90% in analogous amines .
Enzymatic Resolution
Transketolase (TK) variants engineered for arylated substrates, as demonstrated in , could resolve racemic mixtures. TKgst mutants (e.g., L382T/D470T) show activity toward phenylpropanal derivatives, suggesting applicability to phenoxy analogs .
Table 2: Enzymatic Performance for Chiral Amine Synthesis
| Enzyme Variant | Substrate | Activity (U/mg) | ee (%) |
|---|---|---|---|
| TKgst L382T | 3-Phenylpropanal | 0.15 | 71 |
| TKgst D470T | 4-Phenoxybutan-2-one | Est. 0.10 | 80 |
Adapted from ; italicized values extrapolated for phenoxy substrates.
Physicochemical Properties and Stability
Thermal Behavior
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Boiling Point: Estimated at ~220°C based on analog data (e.g., 221.5°C for (R)-1-phenylbutan-1-amine ).
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Melting Point: Likely a liquid at room temperature (<25°C), akin to phenyl-substituted amines .
Solubility and Reactivity
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the amine and ether functionalities.
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Stability: Susceptible to oxidation at the amine group; requires inert storage conditions.
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